molecular formula C21H17FN4OS2 B2557634 2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901258-77-3

2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2557634
CAS No.: 901258-77-3
M. Wt: 424.51
InChI Key: BBYWMULHRAZMTH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1H-imidazole core substituted with 4-fluorophenyl and 4-methylphenyl groups at positions 2 and 5, respectively. A sulfanyl (-S-) bridge at position 4 connects the imidazole ring to an acetamide group, which is further functionalized with a 1,3-thiazol-2-yl moiety. The presence of electron-withdrawing (fluorophenyl) and electron-donating (methylphenyl) substituents may modulate its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS2/c1-13-2-4-14(5-3-13)18-20(29-12-17(27)24-21-23-10-11-28-21)26-19(25-18)15-6-8-16(22)9-7-15/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYWMULHRAZMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorophenacyl bromide with 3-chloro-2-methylphenylthiourea under Hantzsch thiazole synthesis conditions . This reaction is carried out in ethanol solvent without the need for a catalyst . The resulting intermediate is then further reacted with appropriate reagents to form the final compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with triazole- and imidazole-based molecules reported in the literature. Key comparisons include:

Feature Target Compound Similar Compounds (e.g., Triazole Derivatives )
Core Heterocycle 1H-imidazole 1,2,4-Triazole
Substituents 4-Fluorophenyl, 4-methylphenyl, thiazol-2-yl acetamide 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl
Functional Groups Sulfanyl (-S-), acetamide (C=O), thiazole Sulfonyl (SO₂), thione (C=S), triazole-thiol tautomers
Spectral Signatures Expected C=O stretch (~1660–1680 cm⁻¹), S-H absence (confirmed thiol exclusion) C=S stretch (1243–1258 cm⁻¹), C=O absence in triazole tautomers

Tautomerism and Stability

Unlike the triazole-thione/thiol tautomerism observed in compounds [7–9] (), the target compound’s imidazole core lacks a thiol group, preventing analogous tautomeric shifts. The acetamide group’s rigidity may enhance metabolic stability compared to triazole-thiones, which equilibrate between forms .

Computational and Experimental Tools

Tools like SimilarityLab () enable rapid SAR exploration by identifying commercially available analogs and predicting target engagement. For instance, substituting the imidazole core with a triazole (as in ) could alter selectivity profiles, while modifying the thiazole moiety might optimize potency .

Research Findings and Data Tables

Table 1: Key Spectral Data Comparison

Compound Type IR Bands (cm⁻¹) NMR Features (1H/13C)
Target Compound C=O: ~1660–1680, S-H: absent Imidazole protons (~7.5–8.5 ppm), thiazole CH
Triazole-Thiones [7–9] C=S: 1247–1255, NH: 3278–3414 Aromatic protons, triazole CH (~8.0–8.3 ppm)

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H17FN2S2C_{18}H_{17}FN_2S_2 with a molecular weight of 348.47 g/mol. The structure features an imidazole ring, a thiazole moiety, and a sulfanyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazoles often induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins like Bcl-2. The presence of electron-donating groups on the phenyl ring enhances their cytotoxic activity.
  • Case Study : A compound structurally related to our target molecule demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent anticancer activity .
CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61Jurkat
Compound B1.98A-431

Antimicrobial Activity

Thiazole-containing compounds have also been explored for their antimicrobial properties. They exhibit activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

  • Research Findings : In a screening of thiazole derivatives, several compounds demonstrated comparable activity to standard antibiotics like norfloxacin. The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly influence antimicrobial efficacy .
CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound C10 µg/mLStaphylococcus aureus
Compound D15 µg/mLEscherichia coli

Structure-Activity Relationship (SAR)

The biological activity of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide can be attributed to specific structural features:

  • Imidazole Ring : Essential for interaction with biological targets.
  • Thiazole Moiety : Enhances lipophilicity and cellular uptake.
  • Substituents on Phenyl Rings : Influence potency and selectivity towards cancer or bacterial cells.

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